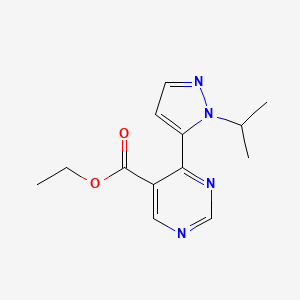

Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate

Description

Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate (CAS: 2096992-06-0) is a pyrimidine derivative featuring a pyrazole substituent at the 4-position and an ethyl ester group at the 5-position. Its molecular weight is 260.297 g/mol, with a purity of 98% in commercial supplies .

Properties

IUPAC Name |

ethyl 4-(2-propan-2-ylpyrazol-3-yl)pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2/c1-4-19-13(18)10-7-14-8-15-12(10)11-5-6-16-17(11)9(2)3/h5-9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHNDCADUGGNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C2=CC=NN2C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201134545 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-[1-(1-methylethyl)-1H-pyrazol-5-yl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201134545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096992-06-0 | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-[1-(1-methylethyl)-1H-pyrazol-5-yl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096992-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 4-[1-(1-methylethyl)-1H-pyrazol-5-yl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201134545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, reacting 1-isopropyl-3,5-dimethylpyrazole with ethyl acetoacetate under acidic conditions can yield the desired pyrazole intermediate.

Formation of the Pyrimidine Ring: The pyrimidine ring is often synthesized by reacting a β-keto ester with guanidine or its derivatives. The reaction typically occurs under basic conditions, such as using sodium ethoxide in ethanol.

Coupling of the Rings: The final step involves coupling the pyrazole and pyrimidine rings. This can be achieved through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can occur at the pyrimidine ring, often using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group. Reagents like sodium methoxide (NaOMe) can be used to replace the ethoxy group with a methoxy group.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

Substitution: NaOMe in methanol or ethanol.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced derivatives of the pyrimidine ring.

Substitution: Substituted esters with different alkoxy groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Kinase Inhibition

One of the primary applications of ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate is in the development of kinase inhibitors. Kinases are critical targets in cancer therapy, as they play a significant role in cell signaling pathways that regulate cell growth and division. Research indicates that derivatives of pyrimidine compounds exhibit potent inhibitory activity against various kinases, including RET (rearranged during transfection) kinases, which are implicated in several cancers .

Case Study: RET Kinase Inhibition

In a study focused on pyrrolo[2,3-d]pyrimidine derivatives, compounds similar to ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate were synthesized and tested for their ability to inhibit RET kinases. The results demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects. Molecular docking studies further elucidated the binding interactions of these compounds within the kinase active site, confirming their potential as therapeutic agents .

| Compound | RET IC50 (μM) |

|---|---|

| Compound A | 0.076 ± 0.006 |

| Compound B | 0.127 ± 0.001 |

2. Anti-inflammatory Properties

Pyrazole derivatives have been studied for their anti-inflammatory properties, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate may exhibit similar properties due to its structural characteristics, which allow it to interact with inflammatory pathways .

Synthetic Applications

1. Building Block for Complex Molecules

Due to its unique structure, ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. It can be employed to synthesize more complex heterocyclic compounds through various chemical transformations such as nucleophilic substitutions and cyclization reactions .

Summary of Applications

| Application Area | Description |

|---|---|

| Kinase Inhibition | Potential therapeutic agent targeting RET kinases in cancer treatment |

| Anti-inflammatory | Possible candidate for treating inflammatory diseases |

| Synthetic Building Block | Useful in synthesizing complex organic molecules |

Mechanism of Action

The mechanism of action of Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of pyrimidine-carboxylates, which are often modified at the 4-position with heterocyclic substituents. Below is a comparison with key analogs:

Commercial and Research Status

- The target compound is discontinued in specific quantities, while analogs like 187035-81-0 and 448242-52-2 remain available, indicating higher demand for fluorinated or amino-substituted variants .

- Safety data are only explicitly provided for the target compound, highlighting the need for caution in handling compared to less-documented analogs .

Biological Activity

Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate has the molecular formula and a molecular weight of 260.30 g/mol. The compound features a pyrimidine ring substituted with an isopropyl pyrazole moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 260.30 g/mol |

| CAS Number | 2096992-06-0 |

| Melting Point | Not specified |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate. It has been evaluated for its effectiveness against various pathogens, showing promising results.

Case Study: In Vitro Antimicrobial Evaluation

In a study assessing the antimicrobial activity of pyrazole derivatives, ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate demonstrated significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 μg/mL, indicating potent bactericidal effects .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Activity Type | IC50 Value (μM) |

|---|---|

| IL-17 Inhibition | 0.1 - 1 |

| TNFα Production Inhibition | 0.023 - 0.089 |

The above table illustrates the compound's effectiveness in inhibiting key inflammatory mediators, which is crucial for conditions such as arthritis and other inflammatory disorders .

The biological activity of ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate can be attributed to its interaction with specific enzymes and receptors involved in inflammation and microbial resistance. Its structure allows it to fit into active sites of target proteins, effectively inhibiting their function.

Key Mechanisms:

- Xanthine Oxidase Inhibition : The compound acts as an inhibitor of xanthine oxidase, which is involved in uric acid production. This property may be beneficial in treating gout and other hyperuricemia-related conditions .

- Cytokine Modulation : By inhibiting the release of pro-inflammatory cytokines like TNFα and IL-17, the compound can reduce inflammation and tissue damage associated with chronic inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate is essential for optimizing its biological activity. Modifications to the pyrazole or pyrimidine rings can significantly affect potency and selectivity.

Key Findings:

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl 4-(1-isopropyl-1H-pyrazol-5-yl)pyrimidine-5-carboxylate?

Methodological Answer:

The compound can be synthesized via a multi-step approach involving:

Pyrazole Synthesis: Formation of the 1-isopropyl-1H-pyrazole moiety through cyclocondensation of hydrazines with β-keto esters or ketones under acidic conditions.

Pyrimidine Coupling: Introduction of the pyrimidine ring via Biginelli-like reactions or Suzuki-Miyaura cross-coupling if pre-functionalized pyrimidine intermediates are used.

Esterification: Final carboxylation using ethyl chloroformate or transesterification under reflux conditions.

Key Considerations:

- Optimize reaction solvents (e.g., ethanol or DMF) and catalysts (e.g., Pd for coupling reactions) to improve yield .

- Monitor reaction progress using TLC or HPLC to avoid side products like over-alkylation or incomplete esterification .

Basic: How can the purity and structural integrity of this compound be validated?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy: Compare and NMR shifts with literature data (e.g., pyrazole protons typically resonate at δ 6.5–7.5 ppm, pyrimidine carbons at δ 150–160 ppm) .

- Mass Spectrometry: Confirm molecular weight via ESI-MS (e.g., [M+H] peak matching theoretical mass ± 0.5 Da) .

- HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Data Table:

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| NMR | δ 1.2–1.5 ppm (isopropyl CH), δ 4.2 ppm (ester OCH) | |

| ESI-MS | m/z = 290.3 (calculated for CHNO) |

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) provides definitive structural insights:

Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution: Employ SHELXTL or SHELXL for phase determination and refinement .

Validation: Check for outliers in bond lengths/angles using CIF validation tools (e.g., PLATON) .

Key Findings from Analogues:

- Pyrimidine-pyrazole dihedral angles in similar compounds range from 30°–45°, influencing planarity and intermolecular interactions .

- Intramolecular hydrogen bonds (e.g., C–H···O) stabilize twisted conformations .

Advanced: What strategies mitigate challenges in optimizing reaction yields for pyrimidine-pyrazole hybrids?

Methodological Answer:

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control .

- Catalyst Screening: Pd(PPh) or CuI for coupling reactions improves regioselectivity .

- Byproduct Analysis: Use LC-MS to identify common impurities (e.g., de-esterified products or dimerization artifacts) .

Case Study:

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) requires anhydrous conditions to prevent hydrolysis during pyrazole coupling .

Advanced: How does substitution on the pyrimidine ring influence biological activity in kinase inhibition studies?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., CF): Enhance binding affinity to ATP pockets in kinases by increasing electrophilicity of the pyrimidine ring .

- Steric Effects: Bulky substituents (e.g., isopropyl) may hinder binding but improve metabolic stability .

Data Table (Analogues):

| Compound | Substituent | IC (nM) | Target Kinase |

|---|---|---|---|

| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | NH, SCH | 120 | CDK2 |

| Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | CF | 45 | EGFR |

Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions to predict binding free energies (e.g., using AMBER or GROMACS).

- ADMET Prediction: Tools like SwissADME assess logP, solubility, and CYP450 interactions .

Example:

Derivatives with reduced logP (<3) show enhanced aqueous solubility, critical for in vivo bioavailability .

Basic: What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1).

- Recrystallization: Dissolve in hot ethanol and cool to 4°C for crystal formation .

- HPLC Prep: Employ reverse-phase columns for high-purity isolation (>99%) .

Advanced: How do tautomeric forms of the pyrazole ring affect spectroscopic interpretation?

Methodological Answer:

- NMR Analysis: NMR can distinguish 1H- and 2H-pyrazole tautomers via coupling patterns (e.g., AB systems for 1H-pyrazole) .

- X-ray Crystallography: Definitive assignment of tautomeric forms by resolving hydrogen atom positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.